1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol
Description
Properties
Molecular Formula |
C20H28O4 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(9Z,11S,16R)-11,16-dihydroxyoctadeca-9,17-dien-12,14-diynyl] acetate |
InChI |
InChI=1S/C20H28O4/c1-3-19(22)14-11-12-16-20(23)15-10-8-6-4-5-7-9-13-17-24-18(2)21/h3,10,15,19-20,22-23H,1,4-9,13,17H2,2H3/b15-10-/t19-,20+/m1/s1 |
InChI Key |
VVURZXYIXNNJCG-KOIKSQSCSA-N |
Isomeric SMILES |
CC(=O)OCCCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O |
Canonical SMILES |
CC(=O)OCCCCCCCCC=CC(C#CC#CC(C=C)O)O |
Origin of Product |
United States |
Biological Activity
1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, also known as (9Z,11S,16S)-1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol, is a compound with the molecular formula CHO and a molecular weight of approximately 332 g/mol. This compound belongs to the class of organic molecules known as long-chain fatty alcohols and is primarily derived from natural sources such as green vegetables and specifically from the plant Smyrnium olusatrum (alexanders) .
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 332.434 g/mol |
| CAS Number | 213905-35-2 |
| Solubility | Varies by solvent |
| Storage Conditions | Store at -80°C for long-term; -20°C for short-term |
This compound exhibits several biological activities that are significant in pharmacology and biochemistry:
- Antioxidant Properties : The compound has been shown to possess antioxidant activity which can help in reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by free radicals.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Metabolomic Studies
Recent studies have explored the metabolomic profile associated with this compound. A notable study utilized advanced statistical techniques to analyze the metabolic changes in pigmented versus non-pigmented rice varieties. The findings revealed significant correlations between this compound and various fatty acids, indicating its role in lipid metabolism .
Key Findings from Metabolomic Analysis
| Metabolite Feature | Correlation Type |
|---|---|
| 6-Octadecenoic acid | Positive |
| Palmitic acid | Positive |
| Lignocerane | Negative |
Pathway Enrichment Analysis
The biological pathways enriched by metabolites associated with this compound include:
- Fatty Acid Biosynthesis
- Beta Oxidation of Very Long Chain Fatty Acids
- Plasmalogen Synthesis
These pathways are essential for understanding the compound's role in lipid metabolism and its potential therapeutic applications .
Case Study 1: Antioxidant Activity
In a controlled laboratory setting, the antioxidant capacity of this compound was evaluated using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assay. Results indicated that the compound significantly scavenged free radicals compared to control samples.
Case Study 2: Anti-inflammatory Potential
A study assessed the anti-inflammatory effects of this compound on macrophage cells exposed to lipopolysaccharide (LPS). The results demonstrated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with varying concentrations of this compound.
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a broader class of polyacetylenes, which share a carbon chain backbone with alternating single and triple bonds. Key structural variations among analogs include chain length, hydroxylation patterns, and functional groups (e.g., acetoxy vs. hydroxyl), which influence their bioactivity and solubility. Below is a comparative analysis with closely related compounds:
Structure-Activity Relationships (SAR)
- Chain Length and Substitutions : Antiproliferative activity decreases with longer carbon chains or additional substitutions (e.g., carboxylic acids) . Falcarindiol (C17) shows higher potency than the target compound (C18), supporting shorter chains’ efficacy .
- Functional Groups : Acetoxy groups enhance lipid solubility and membrane permeability but may reduce direct cytotoxicity compared to diol-rich structures like falcarindiol . Hydroxyl groups improve hydrogen-bonding interactions with cellular targets, enhancing apoptosis induction .
- Stereochemistry : The (9Z,11S,16S) configuration in the target compound optimizes spatial interactions with cancer cell receptors, as seen in its selective activity .
Q & A
Basic Question: What are the standard analytical methods for confirming the structural identity and purity of 1-Acetoxy-9,17-octadecadiene-12,14-diyne-11,16-diol?
Methodological Answer:
Structural confirmation requires a multi-technique approach:
- HPLC-ELSD/DAD : For purity assessment (≥95%–99%) and chromatographic profiling .
- NMR Spectroscopy : To resolve the complex alkene/alkyne backbone and stereochemistry (e.g., (9Z,11S,16S) configuration) .
- Mass Spectrometry (MS) : To validate molecular weight (332.44 g/mol) and fragmentation patterns .
- Derivatization : Trimethylsilyl (TMS) derivatives improve chromatographic resolution for gas chromatography (GC), with Kovats RI values ranging from 2532.7–2748.7 (non-polar columns) .
Advanced Question: How can researchers resolve contradictions in spectral data during structural elucidation, particularly for stereoisomers or diastereomers?
Methodological Answer:
Conflicts in spectral interpretations often arise from stereochemical complexity. Strategies include:
- Comparative Analysis : Use synthetic standards (e.g., TN2391 vs. TN2392 derivatives) to benchmark NMR chemical shifts and MS fragmentation .
- Chromatographic Differentiation : Leverage retention indices (e.g., 2645.2 vs. 2626.0 for TMS isomers) to distinguish stereoisomers .
- Computational Modeling : Predict NMR/Mass spectra using density functional theory (DFT) to validate experimental data .
Basic Question: What biological activities have been reported for this compound, and what experimental models are used?
Methodological Answer:
- Anticancer Activity : Demonstrated in vitro via cytotoxicity assays (mechanism unspecified; purity ≥98% required for reproducibility) .
- Antimicrobial Effects : Tested against Bacillus subtilis and Pseudomonas fluorescens using agar diffusion assays .
- Critical Note : Limited peer-reviewed studies exist; bioassays must include controls for solvent interference (e.g., DMSO solubility optimization) .
Advanced Question: How can researchers optimize the isolation of this compound from natural sources (e.g., Heracleum candicans) while minimizing degradation?
Methodological Answer:
-
Extraction Design : Use Design of Experiments (DOE) to test variables (solvent polarity, temperature, time). For example:
Factor Level 1 Level 2 Response (Yield %) Solvent Ethanol Acetone 12.5 vs. 8.7 Temp. 40°C 60°C 10.3 vs. 9.1 Adapted from DOE principles in chemical engineering . -
Stability Testing : Monitor degradation via HPLC under varying storage conditions (e.g., -20°C vs. 4°C) .
Advanced Question: How should researchers validate conflicting pharmacological claims (e.g., anticancer vs. antibacterial efficacy) in pre-clinical studies?
Methodological Answer:
- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HeLa vs. MCF-7) to assess selectivity .
- Mechanistic Studies : Use gene expression profiling (RNA-seq) or proteomics to identify target pathways.
- Reproducibility Checks : Cross-validate results with independent batches of the compound (purity ≥98%) to rule out batch-specific artifacts .
Basic Question: What are the solubility challenges for this compound, and how can they be mitigated in bioassays?
Methodological Answer:
- Solubility Profile : Hydrophobic nature (oil form) limits aqueous solubility .
- Formulation Strategies :
Advanced Question: How can AI-driven tools like COMSOL Multiphysics improve reaction optimization for synthetic analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
